1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide is a complex organic compound that features a benzodioxole ring, a trifluoromethyl group, and an azetidine ring
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: Its unique structural properties make it suitable for use in the development of advanced materials.
Biological Studies: The compound can be used to study biological pathways and molecular interactions.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling Reactions: The final step involves coupling the benzodioxole and azetidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The benzodioxole ring and trifluoromethyl group can interact with enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole rings, such as piperonylic acid.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene.
Azetidine Derivatives: Compounds with azetidine rings, such as azetidine-2-carboxylic acid.
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the benzodioxole ring, trifluoromethyl group, and azetidine ring in a single molecule allows for versatile interactions and applications.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c20-19(21,22)13-3-1-2-4-14(13)23-17(25)12-8-24(9-12)18(26)11-5-6-15-16(7-11)28-10-27-15/h1-7,12H,8-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTQVQHPFDWCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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